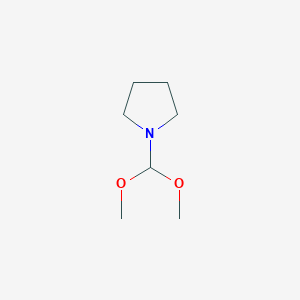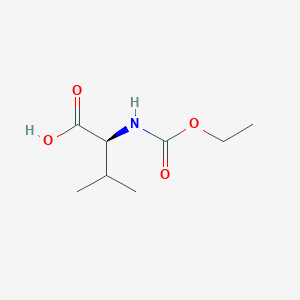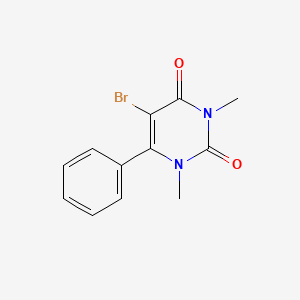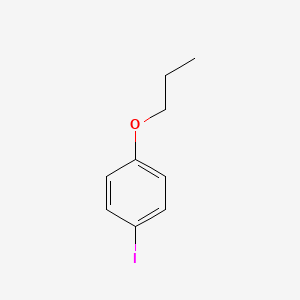
Chroman-3-carbonitrile
Overview
Description
Chroman-3-carbonitrile is a heterocyclic compound that belongs to the chromane family It features a benzopyran ring fused with a nitrile group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: Chroman-3-carbonitrile can be synthesized through various methods. One common approach involves the multi-component reaction of aromatic aldehydes, malononitrile, and activated phenols. This reaction is typically catalyzed by acidic or basic catalysts under different conditions such as conventional heating, ultrasonic or microwave irradiation, and simple grinding .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs environmentally friendly and sustainable photocatalysts. For instance, the use of Cu3TiO4/g-C3N5 photocatalyst under visible light irradiation has been shown to enhance the photocatalytic performance, resulting in high yields and efficient production .
Chemical Reactions Analysis
Types of Reactions: Chroman-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of this compound to its corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, often using hydrogenation techniques.
Substitution: Substitution reactions involve the replacement of the nitrile group with other functional groups, such as amines or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as sodium azide or halogenating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Chroman-3-carboxylic acid derivatives.
Reduction: Chroman-3-amine derivatives.
Substitution: Various substituted chroman derivatives depending on the reagents used.
Scientific Research Applications
Chroman-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: this compound derivatives are investigated for their potential use as therapeutic agents in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of chroman-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Chroman-4-one: Similar in structure but lacks the nitrile group at the third carbon position.
Coumarin-3-carboxylic acid: Contains a carboxyl group instead of a nitrile group.
Chroman-2-carbonitrile: The nitrile group is located at the second carbon position instead of the third.
Uniqueness: Chroman-3-carbonitrile is unique due to its specific positioning of the nitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCKBYYGFRTCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551605 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89197-60-4 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Chloro-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B1626171.png)
![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole](/img/structure/B1626172.png)


